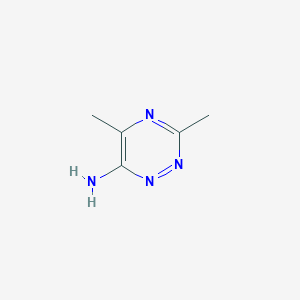![molecular formula C11H10N4O2 B13101429 3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13101429.png)
3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological and pharmacological activities. This compound features a fused ring system that includes a pyrrole and a triazole ring, with a nitrophenyl group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole typically involves the cyclization of appropriate precursors. One common method involves the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides . The reaction is carried out in the presence of solvents such as ethanol, toluene, or 1-butanol, with 1-butanol often providing the highest yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent selection, and purification processes to ensure high yield and purity on an industrial scale.
化学反应分析
Types of Reactions
3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole has several applications in scientific research:
作用机制
The mechanism of action of 3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and other interactions with biomolecular targets, enhancing its solubility and biological activity . The nitrophenyl group can participate in electron transfer processes, contributing to the compound’s overall reactivity .
相似化合物的比较
Similar Compounds
1-(3-Nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines: These compounds also feature a fused triazole ring and exhibit similar biological activities.
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: This compound has a similar triazole structure and is used in the synthesis of various derivatives.
Uniqueness
3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole is unique due to its specific fused ring system, which imparts distinct chemical and biological properties
属性
分子式 |
C11H10N4O2 |
|---|---|
分子量 |
230.22 g/mol |
IUPAC 名称 |
3-(4-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-c]triazole |
InChI |
InChI=1S/C11H10N4O2/c16-15(17)9-5-3-8(4-6-9)11-10-2-1-7-14(10)13-12-11/h3-6H,1-2,7H2 |
InChI 键 |
RXBVIYFYRNTSRW-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(N=NN2C1)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13101359.png)
![3-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13101360.png)

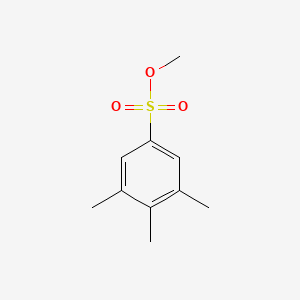
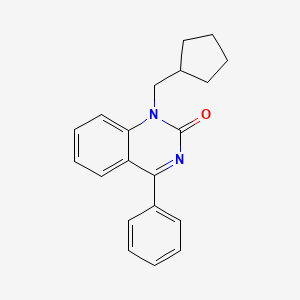
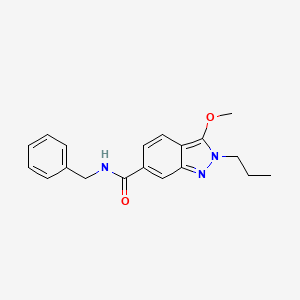
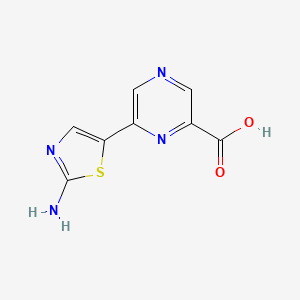
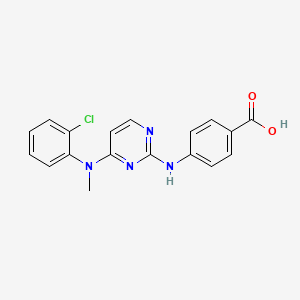
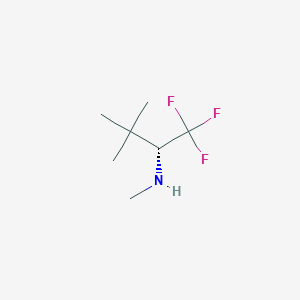
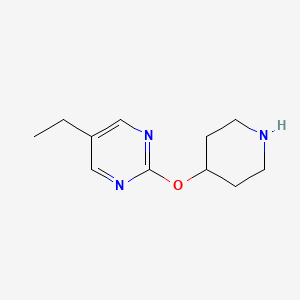
![Tri([5,5'-biquinolin]-8-yl)amine](/img/structure/B13101415.png)
